BenchChemオンラインストアへようこそ!

Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate

Molecular weight Lead-likeness Fragment-based screening

Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate (CAS 890091-76-6) is a conformationally constrained spirocyclic building block ideally positioned for lead-like and fragment-based screening libraries (MW 266.38 Da, logP 1.46). Distinct from N-benzyl analogs, its reduced steric bulk and lipophilicity minimize non-specific assay interference and enhance CNS drug space parameters (TPSA 28.31 Ų). Supplied as a mixture of stereoisomers, it serves as a critical SAR comparator for N-substituent pharmacophore mapping and a cost-effective precursor for chiral resolution campaigns. Order now to accelerate your neuroscience or fragment-based discovery programs.

Molecular Formula C15H26N2O2
Molecular Weight 266.385
CAS No. 890091-76-6
Cat. No. B2785583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate
CAS890091-76-6
Molecular FormulaC15H26N2O2
Molecular Weight266.385
Structural Identifiers
SMILESCCOC(=O)C1CC2(CCN(CC2)C)N3C1CCC3
InChIInChI=1S/C15H26N2O2/c1-3-19-14(18)12-11-15(6-9-16(2)10-7-15)17-8-4-5-13(12)17/h12-13H,3-11H2,1-2H3
InChIKeyIQJCIKOQCJLDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate: Structural and Pharmacochemical Positioning for Spirocyclic Library Design


Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate (CAS 890091-76-6) is a conformationally constrained spirocyclic building block, belonging to the hexahydrospiro[piperidine-4,3'-pyrrolizine] scaffold class . With a molecular weight of 266.38 Da (C15H26N2O2), this N-methyl-substituted analog is structurally distinguished from the more widely explored N-benzyl variants by its reduced steric bulk and lipophilicity, positioning it as a candidate for fragment-based or lead-like screening collections where lower logP and molecular complexity are desired . The spiro junction between the piperidine and pyrrolizine rings provides a three-dimensional scaffold topology with defined stereochemical complexity—listed as a mixture of stereoisomers—offering diversification points for structure-activity relationship (SAR) exploration .

Why N-Benzyl Spiro[piperidine-4,3'-pyrrolizine] Analogs Cannot Substitute for Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate


Substituting the target N-methyl compound with its N-benzyl analogs—such as ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate or the corresponding methyl ester—introduces substantial alterations in molecular weight, lipophilicity, and potential off-target binding profiles that undermine SAR continuity . The N-benzyl methyl ester analog carries a molecular weight of 328.45 Da and a computed logP of 2.83, representing a >23% mass increase and a ~1.37 log unit shift in lipophilicity compared to the N-methyl target (MW 266.38, logP 1.46) . In spirocyclic piperidine series, N-benzyl residues have been shown to reduce target potency by >100-fold relative to N-methyl tertiary amines in certain receptor contexts, indicating that the N-substituent is a critical determinant of pharmacological activity rather than a passive structural feature [1]. These quantitative differences underscore that the N-methyl analog is a distinct chemical entity, not an interchangeable surrogate for N-benzyl versions in screening cascades or medicinal chemistry programs.

Differentiation Evidence for Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate vs. Closest Analogs


Molecular Weight Reduction: N-Methyl vs. N-Benzyl Spiro[piperidine-4,3'-pyrrolizine] Carboxylate Comparison

Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate (890091-76-6) exhibits a molecular weight of 266.38 Da, which is 62.07 Da lower than the corresponding methyl N-benzyl ester analog (methyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate, MW 328.45 Da) and 149.02 Da lower than the ethyl N-benzyl dihydrochloride salt form (MW 415.4 Da) . This lower MW places the target compound within the favorable lead-like chemical space (MW ≤ 350 Da), whereas the N-benzyl analogs approach or exceed typical fragment and lead-likeness thresholds, potentially limiting their utility in early-stage screening libraries .

Molecular weight Lead-likeness Fragment-based screening

Lipophilicity Control: Computed logP and logD Comparison with N-Benzyl Analog

The target compound has a computed logP of 1.4612 and logD of 0.4702, compared to logP 2.8312 and logD 2.5512 for the methyl N-benzyl ester analog, representing a logP reduction of 1.37 log units . This lower lipophilicity profile is associated with reduced non-specific binding, lower phospholipidosis risk, and improved aqueous solubility (computed logSw -1.9854 vs. -3.113 for the N-benzyl analog), factors that are critical for achieving clean dose-response profiles in biochemical and cellular assays .

Lipophilicity logP logD Drug-likeness

Polar Surface Area: Consistent CNS-Permeable Range with Reduced Aromatic Character

The target compound has a computed topological polar surface area (TPSA) of 28.31 Ų, which is nearly identical to that of the methyl N-benzyl analog (28.79 Ų) . However, the absence of the benzyl aromatic ring in the target compound reduces the number of aromatic carbons and π-π interaction potential, which can influence target selectivity profiles in receptor binding assays. The TPSA value falls within the well-established CNS drug space (TPSA < 60-70 Ų for brain penetration), and the lower molecular weight of the target compound further improves the probability of passive blood-brain barrier permeability relative to the N-benzyl analogs .

Polar surface area CNS permeability Blood-brain barrier

N-Methyl vs. N-Benzyl Substituent Effect on Target Potency in Spirocyclic Piperidine Series

In related spirocyclic piperidine series, N-benzyl substitution has been shown to reduce target receptor affinity by >100-fold compared to N-methyl tertiary amine analogs, with reported Ki values of 43 nM and 24 nM for N-methyl spirocyclic piperidines compared to >100-fold weaker potency for the corresponding N-benzyl secondary amines at the σ1 receptor [1]. While this specific comparison has not been experimentally determined for the spiro[piperidine-4,3'-pyrrolizine] scaffold, the class-level SAR trend suggests that the N-methyl substitution in 890091-76-6 may confer distinct pharmacological selectivity relative to N-benzyl variants, making it a preferred choice for programs targeting receptors where smaller N-alkyl groups are favored.

Structure-activity relationship N-substituent effect Sigma receptor Selectivity

Supplier Purity Specifications: 95% (CymitQuimica) vs. 97% (MolCore) Minimum Purity Thresholds

Two identified suppliers provide the target compound with differing purity specifications: CymitQuimica lists a minimum purity of 95%, while MolCore offers a minimum purity of NLT 97% . This 2% purity delta is relevant for quantitative biochemical and biophysical assays where impurities above 3% can confound IC50/EC50 determinations, particularly in single-concentration screening formats. For critical SAR studies, the higher-purity specification (NLT 97%) provides a measurably lower impurity burden and is the recommended procurement specification .

Purity Quality control Procurement specification

Stereochemical Complexity: Mixture of Stereoisomers as a Diversification and Selectivity Tool

The target compound is supplied as a mixture of stereoisomers (two undefined stereocenters), as explicitly noted in the ChemDiv catalog entry . In contrast, many structurally related spirocyclic building blocks are supplied as single stereoisomers or racemates with defined stereochemistry. The stereochemical mixture provides a broader sampling of three-dimensional conformational space in initial screening, which can be advantageous for hit discovery campaigns targeting novel protein binding sites where the optimal stereochemical configuration is unknown a priori. This contrasts with enantiopure spirocyclic scaffolds that may miss productive binding modes due to stereochemical constraint .

Stereochemistry Chiral diversity Conformational constraint

Procurement-Relevant Application Scenarios for Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate


Fragment-Based and Lead-Like Screening Library Enrichment

With a molecular weight of 266.38 Da and a computed logP of 1.46, this compound is ideally positioned for inclusion in lead-like and fragment-based screening collections where MW ≤ 300 Da and logP ≤ 3 are typically enforced . Its lower lipophilicity relative to the N-benzyl analog (logP 2.83) reduces the risk of non-specific assay interference and enhances aqueous compatibility, making it a preferred choice for high-concentration fragment screening by SPR, NMR, or thermal shift assays .

CNS-Targeted Lead Generation Programs

The compound's TPSA of 28.31 Ų and low molecular weight place it within optimal CNS drug space parameters (TPSA < 60-70 Ų; MW < 350 Da) for passive blood-brain barrier penetration . The absence of an aromatic benzyl ring distinguishes it from the N-benzyl analog series, potentially reducing CYP450-mediated metabolism associated with aromatic oxidation, a common liability in CNS drug candidates . This makes it a strategic procurement choice for neuroscience-focused screening cascades.

SAR Expansion Around the Spiro[piperidine-4,3'-pyrrolizine] Scaffold

As an N-methyl-substituted variant within a scaffold series predominantly populated by N-benzyl analogs, this compound serves as a critical comparator for probing the SAR of the piperidine N-substituent [1]. The >100-fold potency differential between N-methyl and N-benzyl spirocyclic piperidines observed in related σ1 receptor series underscores the value of including the N-methyl variant in any systematic SAR matrix to define the N-substituent pharmacophore [1].

Chiral Method Development and Stereochemical Optimization

Supplied as a mixture of stereoisomers, this compound provides a practical starting point for chiral analytical method development and preparative chiral separation campaigns . Once the active stereoisomer is identified through screening, the mixture can be resolved to isolate enantiopure material for detailed pharmacological profiling, offering a cost-effective path to stereochemically defined lead series .

Quote Request

Request a Quote for Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.